molecular formula C6H14O2 B12775148 (2S,3S)-2-Methyl-1,3-pentanediol CAS No. 94953-91-0

(2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148
CAS No.: 94953-91-0
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-WDSKDSINSA-N
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Description

(2S,3S)-2-Methyl-1,3-pentanediol is a chiral diol with the molecular formula C6H14O2. This compound is characterized by its two hydroxyl groups (-OH) attached to the second and third carbon atoms of a pentane chain, with a methyl group (-CH3) attached to the second carbon. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-pentanone using chiral catalysts or enzymes. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-methyl-3-pentanone to this compound under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions, such as temperature and pressure . This method is advantageous due to its scalability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 2-Methyl-3-pentanone or 2-methylpentanoic acid.

    Reduction: 2-Methylpentane.

    Substitution: 2-Methyl-1,3-dibromopentane or 2-Methyl-1,3-dichloropentane.

Scientific Research Applications

(2S,3S)-2-Methyl-1,3-pentanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

94953-91-0

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2S,3S)-2-methylpentane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

SPXWGAHNKXLXAP-WDSKDSINSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)CO)O

Canonical SMILES

CCC(C(C)CO)O

Origin of Product

United States

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